molecular formula C22H24Cl2N4O4 B11554997 2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide

2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide

Cat. No.: B11554997
M. Wt: 479.4 g/mol
InChI Key: ZEMNQMUDZTVJEV-DHRITJCHSA-N
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Description

2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and nitrophenyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring or nitrophenyl group.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A simpler analog used as a herbicide.

    2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with similar structural features.

    2-(2,4-Dichlorophenoxy)propanoic Acid: Used in similar applications but with different reactivity.

Uniqueness

2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C22H24Cl2N4O4

Molecular Weight

479.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-[2-(2-ethylpiperidin-1-yl)-5-nitrophenyl]methylideneamino]acetamide

InChI

InChI=1S/C22H24Cl2N4O4/c1-2-17-5-3-4-10-27(17)20-8-7-18(28(30)31)11-15(20)13-25-26-22(29)14-32-21-9-6-16(23)12-19(21)24/h6-9,11-13,17H,2-5,10,14H2,1H3,(H,26,29)/b25-13+

InChI Key

ZEMNQMUDZTVJEV-DHRITJCHSA-N

Isomeric SMILES

CCC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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